Acetamide hydrochloride chemical properties and structure
Acetamide hydrochloride chemical properties and structure
An In-depth Technical Guide to Acetamide Hydrochloride for Researchers and Drug Development Professionals
Introduction
Acetamide hydrochloride (C₂H₆ClNO) is the hydrochloride salt of acetamide, the simplest amide derived from acetic acid.[1][2] While acetamide itself is a widely used industrial solvent, plasticizer, and chemical intermediate, its hydrochloride salt presents a unique set of properties that make it a valuable reagent in specialized synthetic applications.[3][4][5] For researchers, scientists, and professionals in drug development, a thorough understanding of acetamide hydrochloride's chemical properties, structure, and reactivity is crucial for its effective application as a pharmaceutical intermediate and reagent in organic synthesis.[3] This guide provides a comprehensive technical overview, synthesizing crystallographic data, spectroscopic analysis, and practical synthetic protocols to serve as an authoritative resource.
Physicochemical Properties
Acetamide hydrochloride is a white, crystalline solid that is soluble in water and ethanol.[3] It is known to be moisture-sensitive, a critical handling consideration for maintaining its integrity.[6] A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₆ClNO | [1][2][7] |
| Molecular Weight | 95.53 g/mol | [1][7] |
| Appearance | White, colorless crystalline solid | [3][6] |
| Melting Point | 114-116 °C | [3] |
| 122-123 °C (395-396 K) | [6] | |
| Solubility | Soluble in water and ethanol | [3] |
| IUPAC Name | acetylazanium chloride | [1] |
Molecular Structure and Spectroscopic Analysis
The structure of protonated amides is a subject of significant chemical interest. While simple representations often depict protonation at the nitrogen atom (the N-protonated form), substantial evidence from spectroscopic and crystallographic studies points towards protonation occurring at the carbonyl oxygen (the O-protonated form).[8][9] This O-protonation allows for resonance delocalization of the positive charge between the oxygen and nitrogen atoms, resulting in a more stable cation.
In the case of acetamide hydrochloride, X-ray crystallography has provided definitive insights. The solid-state structure reveals a planar network of ions connected by extensive hydrogen bonding. Crucially, the data shows hydrogen bonds of the types O–H···Cl and N–H···Cl.[6] The presence of the O–H···Cl interaction is strong evidence for the O-protonated structure, where the cation is more accurately described as an acetimidic acid cation.[6]
Spectroscopic Data
The structural features of acetamide hydrochloride are reflected in its spectral data.
-
¹H NMR (in CDCl₃ + 20% MeOH-d₄): The spectrum shows a singlet for the methyl protons (CH₃) at δ 2.41 ppm. Two broad singlets are observed for the protons on the nitrogen and oxygen atoms; one for the two N-H protons between δ 6.8-7.3 ppm and another for the single O-H proton between δ 8.0-10.5 ppm.[6] The broadness of the latter signals is characteristic of protons on heteroatoms that can undergo chemical exchange and are involved in hydrogen bonding.
-
¹³C NMR (in CDCl₃ + 20% MeOH-d₄): Two signals are present. The methyl carbon (CH₃) appears at δ 18.94 ppm, while the carbonyl-like carbon (C=O/C=N) is significantly downfield at δ 178.48 ppm.[6]
-
Infrared (IR) Spectroscopy : The IR spectrum of acetamide hydrochloride is available in the NIST Chemistry WebBook database.[2][10] Key absorptions would include N-H and O-H stretching frequencies, which are often broad due to hydrogen bonding, and the C=N stretching vibration characteristic of the O-protonated form.
Synthesis Protocol
Acetamide hydrochloride can be prepared in the laboratory through several methods.[4] A straightforward and documented procedure involves the reaction of trimethylsilyl chloride (TMSCl) and water in an acetonitrile solvent.[6] This method leverages the in-situ generation of HCl, which then reacts with acetonitrile in the presence of water to form the desired product.
Experimental Protocol: Synthesis from TMSCl and Acetonitrile
This protocol describes the synthesis of acetamide hydrochloride on a 1 mmol scale.
Materials:
-
Acetonitrile (0.4 mL)
-
Trimethylsilyl chloride (TMSCl) (93 µL, 1 mmol)
-
Deionized Water (27 µL, 1.5 mmol)
Procedure:
-
To a clean, dry vial, add acetonitrile (0.4 mL) at room temperature (298 K).
-
Sequentially add trimethylsilyl chloride (93 µL) followed by water (27 µL) to the acetonitrile.
-
Seal the vial and allow the reaction mixture to stand for 12 hours at room temperature.
-
During this time, colorless, moisture-sensitive crystals of acetamide hydrochloride will precipitate from the solution.
-
Isolate the crystals by filtration. Due to their hygroscopic nature, this should be performed under a dry atmosphere if possible.
-
The product can be washed with a small amount of cold, anhydrous solvent like diethyl ether to remove any residual starting materials.
-
Dry the crystals under vacuum to obtain the final product.
Causality and Self-Validation:
-
Reagent Stoichiometry : An excess of water is used to ensure the complete reaction of TMSCl to generate HCl and to participate in the subsequent hydration of acetonitrile.
-
Solvent Choice : Acetonitrile serves as both a reagent and the solvent, ensuring high reactant concentration.
-
Reaction Time : The 12-hour standing period allows for the slow crystallization of the product, leading to higher purity.
-
Product Validation : The identity and purity of the synthesized acetamide hydrochloride can be confirmed by comparing its melting point and ¹H NMR spectrum to the literature values cited in this guide.[6]
Chemical Reactivity and Stability
-
Stability : Acetamide hydrochloride is hygroscopic and sensitive to moisture.[6] It should be stored in a tightly sealed container under a dry, inert atmosphere. Upon exposure to moisture, it can hydrolyze.
-
Hydrolysis : In the presence of water, particularly with heating, the salt will hydrolyze to yield acetic acid and ammonium chloride.[11][12] This is the reverse of one of the formation reactions of acetamide itself.
-
Reaction with Bases : As a salt of a weak base, acetamide hydrochloride will react with strong bases to neutralize the hydrochloric acid and liberate free acetamide.
-
Reactivity in Synthesis : The protonated form of the amide enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to neutral acetamide.[11][12] This property is exploited in organic synthesis where acetamide hydrochloride can act as a more reactive intermediate.
Applications in Research and Drug Development
Acetamide hydrochloride serves as a versatile building block and reagent in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Intermediate : It is used as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] Its derivatives have been explored for a range of biological activities. For instance, various acetamide derivatives have been synthesized and investigated as selective COX-II inhibitors for anti-inflammatory applications.[13]
-
Organic Synthesis : In organic chemistry, it serves as a reagent for introducing the acetamido group into molecules. Its enhanced reactivity can be advantageous in certain transformations.
-
Cancer Research : Some studies have investigated the potential antineoplastic activity of acetamide hydrochloride, making it a compound of interest in oncology research.[3]
Conclusion
Acetamide hydrochloride is more than just the simple salt of a common amide. Its true structure, featuring an O-protonated, resonance-stabilized cation, dictates its unique chemical properties and reactivity. For scientists in drug discovery and organic synthesis, its utility as a reactive intermediate and a precursor to bioactive molecules is significant. Proper handling, with particular attention to its moisture sensitivity, is paramount for successful application. This guide has provided the core structural, spectroscopic, and synthetic details necessary for researchers to confidently incorporate acetamide hydrochloride into their experimental designs.
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